N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide
Description
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their diverse biological activities .
Properties
Molecular Formula |
C21H21N5O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C21H21N5O/c1-14-9-11-18(12-10-14)24-21(25-19(27)17-7-5-4-6-8-17)26-20-22-15(2)13-16(3)23-20/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
LPXUMDFQCGYLJH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in an ethanol solvent, and the mixture is heated under reflux . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which leads to its biological effects. For example, it may inhibit acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Another pyrimidine derivative with similar biological activities.
3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: A compound with antimicrobial and antioxidant properties.
Uniqueness
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for various applications in scientific research and industry .
Biological Activity
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide is a complex organic compound with potential biological activities that merit detailed investigation. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrimidine ring : Substituted with dimethyl and amino groups.
- Methylene bridge : Connecting the pyrimidine to the benzamide moiety.
- Benzamide group : Known for its pharmacological significance.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include:
- Formation of the pyrimidine ring : Using acetylacetone and guanidine.
- Condensation reactions : Combining the pyrimidine derivative with other amines under controlled conditions to yield the final product.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Pyrimidine formation | Acetylacetone, Guanidine | Heat, solvent |
| 2 | Condensation | Pyrimidine derivative, 4-Methylaniline | Controlled temperature |
This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites, thus modulating metabolic pathways.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HT-29. The mechanism often involves:
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from proliferating.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | MDA-MB-231 | <10 | Apoptosis induction |
| 5f | HT-29 | <15 | Cell cycle arrest |
| 5g | SUIT-2 | <20 | Apoptosis induction |
Research Findings and Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic activity of related compounds against multiple cancer cell lines using MTT assays. Results indicated that several derivatives exhibited higher potency than cisplatin in certain cell lines, suggesting a promising therapeutic avenue for further exploration .
- Antiviral Activity : Similar compounds have been investigated for antiviral properties against Hepatitis B virus (HBV). Mechanistic studies suggest that these compounds may enhance intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .
- Pharmacokinetics and Toxicity Studies : In vivo studies have been conducted to assess the pharmacokinetic profiles and toxicity of related derivatives, providing insights into their safety and efficacy for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
